molecular formula C7H7N3 B1396572 4-Methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 856859-51-3

4-Methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1396572
M. Wt: 133.15 g/mol
InChI Key: CVEAAUAFISZRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.

Scientific Research Applications

Synthesis and Structural Diversity

Pyrazolo[3,4-b]pyridines, including 4-Methyl-1H-pyrazolo[3,4-b]pyridine, are part of a group of heterocyclic compounds known for their diverse substituents and structural variations. These compounds can be synthesized from either a preformed pyrazole or pyridine, offering a variety of biomedical applications (Donaire-Arias et al., 2022).

Novel Synthesis Methods

Innovative methods like ultrasound-promoted regioselective synthesis have been developed to create fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. This approach is notable for its rapid production and high yields (Nikpassand et al., 2010). Another method involves microwave-assisted one-pot synthesis in water, catalyzed by InCl3, to prepare carbonylpyrazolo[3,4-b]pyridine derivatives and their condensation with aldehydes to obtain new chalcone derivatives containing the pyrazolopyridinic moiety (Polo et al., 2017).

Biological Evaluation

The biological activity of various 4-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives has been a subject of interest. For instance, a series of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides were synthesized and evaluated for their activity against viruses and tumor cells (Sanghvi et al., 1989).

Antiviral and Antibacterial Properties

Studies have explored the antiviral and antibacterial properties of 1H-pyrazolo[3,4-b]pyridine derivatives. For example, certain derivatives were evaluated for their effectiveness against viruses like Herpes simplex and Mayaro virus (Bernardino et al., 2007). Another study focused on synthesizing 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids and testing their antibacterial activities (Maqbool et al., 2014).

Applications in Corrosion Inhibition

Interestingly, pyrazolo[3,4-b]pyridine derivatives have also found applications as corrosion inhibitors. A study demonstrated their efficacy in protecting mild steel against corrosion in acidic environments (Dandia et al., 2013).

Environmental Considerations

The synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives in ionic liquid without any catalyst is noteworthy for its environmental benefits, such as easier work-up and milder reaction conditions (Shi et al., 2010).

properties

IUPAC Name

4-methyl-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-3-8-7-6(5)4-9-10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEAAUAFISZRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90706347
Record name 4-Methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90706347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-pyrazolo[3,4-b]pyridine

CAS RN

856859-51-3
Record name 4-Methyl-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856859-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90706347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
4-Methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
4-Methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
4-Methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
4-Methyl-1H-pyrazolo[3,4-b]pyridine

Citations

For This Compound
9
Citations
AQ Wu, Y Tang, SY Huang, LQ Shen - Research on Chemical …, 2014 - Springer
New 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds were synthesized by cyclization reaction from 2,6-dichloro-4-methylnicotinonitrile. Their derivatives exist as the 3-hydroxy …
Number of citations: 1 link.springer.com
LQ Shen, Y Tang, AQ Wu, D Pan… - Phosphorus, Sulfur, and …, 2014 - Taylor & Francis
6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol (3a) was synthesized by cyclization reaction from 2,6-dichloro-4-methylnicotinonitrile. The related sulfonyl and acylated product (4–7) were …
Number of citations: 1 www.tandfonline.com
WS Hamama, MA Gouda, MH Badr… - Medicinal Chemistry …, 2013 - Springer
Reaction of 2-amino-1,3,4-thiadiazole (1) with chloroacetyl chloride afforded the chloroacetamide 2 which used as starting compound for the synthesis of 2-thiocyanatoacetamide 3 and …
Number of citations: 39 link.springer.com
MA Metwally, S Bondock, SI El-Desouky… - Int. J. Modern Org …, 2012 - academia.edu
Azo pyrazolyl dyes constitute a fascinating class of azodyes exhibiting a variety of novel dyeing properties. Changes in their structure have offered a high degree of diversity of …
Number of citations: 18 www.academia.edu
C Liu, Y Chen, Y Sun, F Wu - Research on Chemical Intermediates, 2013 - Springer
The crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was obtained and determined by X-ray crystallography. The reaction …
Number of citations: 5 link.springer.com
HMA Salman, AA Mohamed, SA Ibrahim… - … and reactivity in …, 2003 - Taylor & Francis
The metal ion complexes [Co(II), Ni(II), Cu(II) and Cd(II)] of some azopyrazolopyrimidine derivatives have been prepared and characterized using elemental analyses, molar conductivity…
Number of citations: 6 www.tandfonline.com
TA Khattab, M Rehan - Egyptian Journal of Chemistry, 2018 - journals.ekb.eg
Importance of heterocyclic dyes has recently increased due to their deep shades, high tentorial strength, excellent colorfastness and brightness compared to azobenzene analogous. …
Number of citations: 63 journals.ekb.eg
TA Khattab, M Rehan - Egyptian Journal of Chemistry, 2018 - journals.ekb.eg
The significance of heterocyclic dyestuffs has recently increased due to their deep hues and brightness, high color strength and better colorfastness compared to benzene analogous …
Number of citations: 13 journals.ekb.eg
WE Hahn, M Muszynski - Chem. Stosow, 1986
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.